molecular formula C13H17ClN2OS B3987431 N-(4-CHLORO-2-METHYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

N-(4-CHLORO-2-METHYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

Cat. No.: B3987431
M. Wt: 284.81 g/mol
InChI Key: ABOZFPRFNUKBLL-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-N’-tetrahydro-2-furanylmethylthiourea is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a thiourea group attached to a tetrahydrofuran ring and a chloromethylphenyl group. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-N’-tetrahydro-2-furanylmethylthiourea typically involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with tetrahydro-2-furanylmethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-N’-tetrahydro-2-furanylmethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or antimicrobial properties.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-N’-tetrahydro-2-furanylmethylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chloromethylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: This compound shares the chloromethylphenyl group but lacks the thiourea and tetrahydrofuran moieties.

    N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide: This compound has a similar chloromethylphenyl group but differs in the presence of a benzamide group instead of the thiourea and tetrahydrofuran moieties.

Uniqueness

N-(4-Chloro-2-methylphenyl)-N’-tetrahydro-2-furanylmethylthiourea is unique due to the combination of its thiourea and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2OS/c1-9-7-10(14)4-5-12(9)16-13(18)15-8-11-3-2-6-17-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOZFPRFNUKBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-CHLORO-2-METHYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
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N-(4-CHLORO-2-METHYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
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N-(4-CHLORO-2-METHYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

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